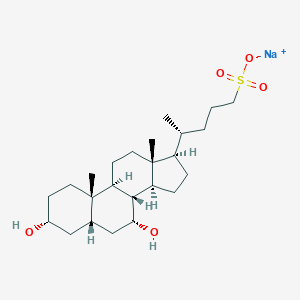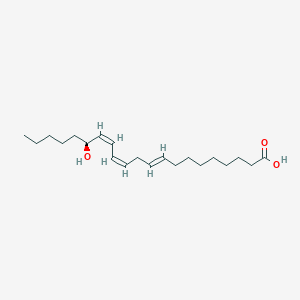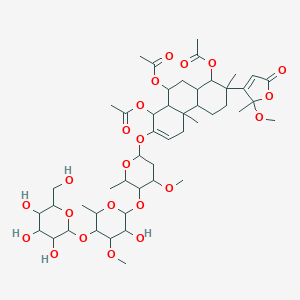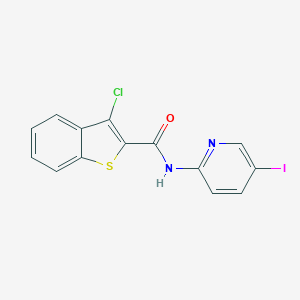
Sodium 3alpha,7alpha-dihydroxy-5beta-cholane-24-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 3alpha,7alpha-dihydroxy-5beta-cholane-24-sulfonate, also known as SDCS, is a bile acid derivative that has been extensively studied for its various biochemical and physiological effects. It is a sulfated steroid that can be synthesized through various methods and has been used in scientific research applications to investigate its mechanism of action and potential therapeutic benefits.
Applications De Recherche Scientifique
Hypocholesterolemic Effect
Sodium 3alpha,7alpha-dihydroxy-5beta-cholane-24-sulfonate and its analogs have been studied for their effects on cholesterol levels. In hamsters, these compounds showed potential in reducing serum and liver cholesterol levels. Specifically, they were effective in decreasing free, esterified, and total cholesterol concentrations. Their ability to participate efficiently in enterohepatic cycling was also noted, which may play a role in their hypocholesterolemic effects (Kim et al., 2001).
Blood-Brain Barrier Permeator
Research has also explored the compound as a potential blood-brain barrier (BBB) permeator. Studies in rats demonstrated that sodium 3alpha,7alpha-dihydroxy-12-oxo-5beta-cholanate, a related compound, could enhance the permeability of the BBB. This was evidenced by its effects on the uptake of quinine into the central nervous system, the analgesic action of morphine, and the sleeping time induced by pentobarbital (Mikov et al., 2004).
Comparative Studies in Bile Salts
Comparative studies of bile salts, including those from various animal species, have been conducted to understand their structure and function. This compound and related compounds have been part of these studies, providing insights into the evolution and biogenesis of bile salts at the molecular level (Haslewood & Tökes, 1969; Haslewood & Tökes, 1972).
Studies in Bile Acid Synthesis and Metabolism
Research into the synthesis and metabolism of bile acids has included this compound and its analogs. These studies have provided valuable information on the enzymatic processes and pathways involved in bile acid biosynthesis, furthering our understanding of liver function and cholesterol metabolism (Kurosawa et al., 2001; Iida et al., 2003; Kihira et al., 1990).
Propriétés
Numéro CAS |
130593-74-7 |
|---|---|
Formule moléculaire |
C24H41NaO5S |
Poids moléculaire |
464.6 g/mol |
Nom IUPAC |
sodium;(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentane-1-sulfonate |
InChI |
InChI=1S/C24H42O5S.Na/c1-15(5-4-12-30(27,28)29)18-6-7-19-22-20(9-11-24(18,19)3)23(2)10-8-17(25)13-16(23)14-21(22)26;/h15-22,25-26H,4-14H2,1-3H3,(H,27,28,29);/q;+1/p-1/t15-,16+,17-,18-,19+,20+,21-,22+,23+,24-;/m1./s1 |
Clé InChI |
XTWQOSYEUVHDIT-CQRHUGCQSA-M |
SMILES isomérique |
C[C@H](CCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na+] |
SMILES |
CC(CCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+] |
SMILES canonique |
CC(CCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+] |
Synonymes |
3,7-dihydroxycholane-24-sulfonate 3alpha,7alpha-dihydroxy-5beta-cholane-24-sulfonate 3alpha,7beta-dihydroxy-5beta-cholane-24-sulfonate chenodeoxycholic acid 24-sulfonate DCSF UDC-SO3Na |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-benzotriazol-5-yl}-5-nitrofuran-2-carboxamide](/img/structure/B237066.png)


![2,4-dichloro-N-{4-[(4-cyano-2-fluorobenzoyl)amino]phenyl}benzamide](/img/structure/B237090.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-[(3,4-dichlorobenzoyl)amino]benzoate](/img/structure/B237102.png)
![N-[(3-acetylphenyl)carbamothioyl]-5-bromo-2-methoxy-3-methylbenzamide](/img/structure/B237106.png)
![N-[3-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)phenyl]benzamide](/img/structure/B237109.png)

![N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide](/img/structure/B237119.png)
![N-[[(4E)-4-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-2-phenylacetamide](/img/structure/B237121.png)

![(E)-N-butyl-2-[[(1R,2S)-3-cyclohexyl-1-hydroxy-2-[[(2S)-1-[[(2S)-2-[3-(3-hydroxy-4-iodophenyl)propanoylamino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]propyl]amino]hex-4-enamide](/img/structure/B237132.png)

![N-[4-(4-propanoylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B237142.png)